Cas no 1568237-01-3 ((1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol)

(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 1568237-01-3
- AKOS021414096
- EN300-1147365
- (1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol
-
- インチ: 1S/C9H10N4O3/c1-6-2-3-7(4-8(6)13(15)16)9(14)5-11-12-10/h2-4,9,14H,5H2,1H3/t9-/m0/s1
- InChIKey: LMQVXGUNHRKPHW-VIFPVBQESA-N
- ほほえんだ: O[C@@H](CN=[N+]=[N-])C1C=CC(C)=C(C=1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 222.07529019g/mol
- どういたいしつりょう: 222.07529019g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1147365-1g |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol |
1568237-01-3 | 95% | 1g |
$842.0 | 2023-10-25 | |
Enamine | EN300-1147365-0.25g |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol |
1568237-01-3 | 95% | 0.25g |
$774.0 | 2023-10-25 | |
Enamine | EN300-1147365-0.1g |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol |
1568237-01-3 | 95% | 0.1g |
$741.0 | 2023-10-25 | |
Enamine | EN300-1147365-5.0g |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol |
1568237-01-3 | 5g |
$2858.0 | 2023-06-09 | ||
Enamine | EN300-1147365-10g |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol |
1568237-01-3 | 95% | 10g |
$3622.0 | 2023-10-25 | |
Enamine | EN300-1147365-5g |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol |
1568237-01-3 | 95% | 5g |
$2443.0 | 2023-10-25 | |
Enamine | EN300-1147365-0.05g |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol |
1568237-01-3 | 95% | 0.05g |
$707.0 | 2023-10-25 | |
Enamine | EN300-1147365-1.0g |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol |
1568237-01-3 | 1g |
$986.0 | 2023-06-09 | ||
Enamine | EN300-1147365-2.5g |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol |
1568237-01-3 | 95% | 2.5g |
$1650.0 | 2023-10-25 | |
Enamine | EN300-1147365-10.0g |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol |
1568237-01-3 | 10g |
$4236.0 | 2023-06-09 |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol 関連文献
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-olに関する追加情報
Chemical Profile of (1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol (CAS No. 1568237-01-3)
The compound (1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol, identified by its CAS number 1568237-01-3, represents a significant molecule in the realm of pharmaceutical chemistry. This chiral azido alcohol derivative has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both azido and hydroxyl functional groups, coupled with a nitro-substituted aromatic ring, makes this compound a versatile intermediate for the synthesis of more complex bioactive molecules.
In recent years, the development of novel therapeutic agents has been heavily influenced by the need for highly selective and potent compounds. The structural motif of (1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol aligns well with this demand, as it offers a scaffold that can be modified to target specific biological pathways. The azido group, in particular, is a valuable handle for further chemical manipulation, enabling the introduction of various substituents through nucleophilic substitution reactions. This flexibility has made it a popular choice for researchers exploring new drug candidates.
One of the most compelling aspects of this compound is its potential in the field of asymmetric synthesis. The chirality at the carbon atom adjacent to the hydroxyl group (1R configuration) provides a starting point for the development of enantiomerically pure compounds, which are often required for optimal pharmacological activity. The use of chiral auxiliaries or catalysts can further enhance the synthesis of such derivatives, making (1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol an attractive building block for enantioselective processes.
The nitro-substituted aromatic ring in this molecule also contributes to its chemical reactivity and potential biological activity. Nitroaromatic compounds are well-documented for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. By incorporating this moiety into a larger molecular framework, researchers can leverage its known bioactivities while exploring new therapeutic possibilities. The methyl group at the para position relative to the nitro group further modulates the electronic properties of the aromatic ring, influencing its interactions with biological targets.
Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) in drug design. Compounds like (1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol serve as valuable starting points for SAR studies, allowing chemists to systematically modify various functional groups and assess their impact on biological activity. For instance, replacing the azido group with other electrophilic centers or altering the substitution pattern on the aromatic ring can provide insights into how these changes affect binding affinity and metabolic stability.
In addition to its synthetic utility, this compound has shown promise in preliminary biological evaluations. Studies have indicated that derivatives of nitroaromatic azidos have potential applications in modulating enzyme activity and receptor binding. While more extensive research is needed to fully elucidate its pharmacological profile, these initial findings suggest that (1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol could be a lead compound for further development. The hydroxyl group, in particular, offers opportunities for further derivatization, such as etherification or esterification, to enhance solubility or metabolic stability.
Advances in computational chemistry have also played a crucial role in understanding the properties of this molecule. Molecular modeling techniques can predict how (1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol interacts with biological targets at the molecular level. These predictions can guide experimental design and help optimize synthetic routes. Additionally, virtual screening methods allow researchers to rapidly identify potential drug candidates from large libraries of compounds, making molecules like this one more accessible for therapeutic development.
The synthesis of complex molecules often requires multi-step processes involving various reaction conditions and reagents. However, recent innovations in synthetic methodologies have made it possible to streamline these processes, reducing both cost and environmental impact. For instance, catalytic approaches have enabled more efficient transformations, while green chemistry principles promote the use of sustainable solvents and reagents. These advancements are particularly relevant for compounds like (1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol, where optimizing synthetic routes is essential for both economic and environmental considerations.
In conclusion, (1R)-2 azido 1 (4 methyl 3 nitro phenyl) ethan 1 ol (CAS No 1568237 01 3) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features make it a versatile intermediate for synthesizing novel bioactive molecules while offering opportunities for asymmetric synthesis and structure activity relationship studies. As research continues to uncover new applications for this compound and related derivatives it is likely to remain an important tool in the chemist's arsenal.
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